Cas no 2228223-93-4 (3-(2-fluoro-4-nitrophenyl)propan-1-amine)
3-(2-fluoro-4-nitrophenyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-fluoro-4-nitrophenyl)propan-1-amine
- EN300-1757686
- 2228223-93-4
-
- Inchi: 1S/C9H11FN2O2/c10-9-6-8(12(13)14)4-3-7(9)2-1-5-11/h3-4,6H,1-2,5,11H2
- InChI Key: BJIUCOGRRPQKLL-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1CCCN)[N+](=O)[O-]
Computed Properties
- Exact Mass: 198.08045576g/mol
- Monoisotopic Mass: 198.08045576g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 71.8Ų
3-(2-fluoro-4-nitrophenyl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1757686-0.05g |
3-(2-fluoro-4-nitrophenyl)propan-1-amine |
2228223-93-4 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-1757686-0.1g |
3-(2-fluoro-4-nitrophenyl)propan-1-amine |
2228223-93-4 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1757686-0.25g |
3-(2-fluoro-4-nitrophenyl)propan-1-amine |
2228223-93-4 | 0.25g |
$906.0 | 2023-09-20 | ||
| Enamine | EN300-1757686-0.5g |
3-(2-fluoro-4-nitrophenyl)propan-1-amine |
2228223-93-4 | 0.5g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1757686-1.0g |
3-(2-fluoro-4-nitrophenyl)propan-1-amine |
2228223-93-4 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1757686-2.5g |
3-(2-fluoro-4-nitrophenyl)propan-1-amine |
2228223-93-4 | 2.5g |
$1931.0 | 2023-09-20 | ||
| Enamine | EN300-1757686-5.0g |
3-(2-fluoro-4-nitrophenyl)propan-1-amine |
2228223-93-4 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1757686-10.0g |
3-(2-fluoro-4-nitrophenyl)propan-1-amine |
2228223-93-4 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1757686-1g |
3-(2-fluoro-4-nitrophenyl)propan-1-amine |
2228223-93-4 | 1g |
$986.0 | 2023-09-20 | ||
| Enamine | EN300-1757686-5g |
3-(2-fluoro-4-nitrophenyl)propan-1-amine |
2228223-93-4 | 5g |
$2858.0 | 2023-09-20 |
3-(2-fluoro-4-nitrophenyl)propan-1-amine Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-(2-fluoro-4-nitrophenyl)propan-1-amine
Professional Introduction to 3-(2-fluoro-4-nitrophenyl)propan-1-amine (CAS No. 2228223-93-4)
3-(2-fluoro-4-nitrophenyl)propan-1-amine, with the chemical identifier CAS No. 2228223-93-4, is a significant compound in the field of pharmaceutical chemistry and drug development. This molecule has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both a fluoro and a nitro substituent on the phenyl ring imparts distinct electronic and steric characteristics, making it a valuable scaffold for designing novel bioactive molecules.
The structural motif of 3-(2-fluoro-4-nitrophenyl)propan-1-amine consists of a propylamine side chain attached to a phenyl ring substituted at the 2-position with a fluorine atom and at the 4-position with a nitro group. This specific arrangement enhances the compound's interactability with biological targets, particularly enzymes and receptors involved in various metabolic pathways. The fluorine atom, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in fine-tuning the pharmacokinetic properties of the molecule.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds for their potential therapeutic applications. The nitro group, on the other hand, contributes to the electron-withdrawing effect, which can influence the compound's reactivity and interaction with biological targets. This combination of substituents makes 3-(2-fluoro-4-nitrophenyl)propan-1-amine a promising candidate for further investigation in drug discovery.
Recent studies have highlighted the importance of fluorinated aromatic compounds in the design of small-molecule inhibitors. For instance, fluorinated phenyl rings have been shown to enhance binding affinity to target proteins by improving hydrophobic interactions and reducing solvation energy. The nitro group can also serve as a handle for further chemical modifications, allowing chemists to explore diverse structural analogs.
The propylamine side chain in 3-(2-fluoro-4-nitrophenyl)propan-1-amine provides a flexible linker that can be tailored to optimize pharmacokinetic profiles. This feature is particularly useful in designing molecules that exhibit both high potency and favorable pharmacokinetic properties. The amine group can form hydrogen bonds with biological targets, enhancing binding interactions and improving overall efficacy.
One of the most compelling aspects of 3-(2-fluoro-4-nitrophenyl)propan-1-amine is its potential application in addressing unmet medical needs. Current research is exploring its utility as a lead compound for developing treatments against various diseases, including cancer and inflammatory disorders. The unique structural features of this molecule make it an attractive starting point for generating novel therapeutic agents.
The synthesis of 3-(2-fluoro-4-nitrophenyl)propan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired carbon-carbon bonds efficiently. These methods are essential for producing complex molecules like this one with high precision.
In conclusion, 3-(2-fluoro-4-nitrophenyl)propan-1-amine (CAS No. 2228223-93-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a valuable compound for further research and development. As our understanding of biological targets continues to evolve, molecules like this one will play an increasingly important role in shaping the future of drug discovery.
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